molecular formula C16H23N3O2 B4225820 N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide

Cat. No. B4225820
M. Wt: 289.37 g/mol
InChI Key: ZUQVFGNHDSCCMI-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives, which have been shown to possess various biological activities such as antitumor, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide is not fully understood, but it is believed to involve multiple pathways. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting cell proliferation. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potent biological activity, its synthetic accessibility, and its ability to modulate multiple pathways. However, the limitations of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

For N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide research include investigating its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune disorders. Additionally, future research should focus on elucidating the precise mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide and identifying its molecular targets. Furthermore, future research should focus on developing more efficient and selective analogs of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide with improved pharmacokinetic properties.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of cardiovascular diseases.

properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-6-11(7-4-2)15(21)19-16-17-10-12-13(18-16)8-5-9-14(12)20/h10-11H,3-9H2,1-2H3,(H,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQVFGNHDSCCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
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N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
Reactant of Route 6
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide

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